2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide

Structure-Activity Relationship Sulfonamide substitution Medicinal chemistry

This N-methylacetamide PMSA analog is a specialized SAR probe for studying calcineurin/NFATc1-mediated osteoclast differentiation. Its distinct 4-methoxy-2-methyl substitution pattern enables direct, systematic potency comparisons against key analogs like PMSA-3-Ac and PMSA-5-Cl. By procuring this isomer, your lab gains a critical tool to map the structural determinants of anti-osteoclastogenic activity and clarify the necessity of complex terminal groups for target engagement, as detailed in recent studies.

Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
CAS No. 1060247-24-6
Cat. No. B6417913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide
CAS1060247-24-6
Molecular FormulaC17H20N2O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC
InChIInChI=1S/C17H20N2O4S/c1-12-10-15(23-3)8-9-16(12)24(21,22)19-14-6-4-13(5-7-14)11-17(20)18-2/h4-10,19H,11H2,1-3H3,(H,18,20)
InChIKeyFIKYBUNAMXBQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide (CAS 1060247-24-6): A Structurally Distinct N-Phenyl-Methylsulfonamido-Acetamide (PMSA) Candidate for Anti-Resorptive Research


2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide (CAS 1060247-24-6) is a synthetic small molecule belonging to the N-phenyl-methylsulfonamido-acetamide (PMSA) class. PMSAs have been identified as inhibitors of osteoclast differentiation and bone resorption, with a mechanism involving suppression of calcineurin phosphatase activity and downstream NFATc1 nuclear translocation [1]. This compound features a 4-methoxy-2-methyl substitution on the benzenesulfonamide phenyl ring and an N-methylacetamide terminus, distinguishing it from other PMSA analogs such as PMSA-3-Ac, PMSA-5-Cl, and PMSA derivative 11. Its structural motif positions it as a research candidate for anti-osteoporosis and bone disease studies where differential sulfonamide substitution patterns are under investigation [2].

Why Generic PMSA-Class Substitution is Not Advisable for 2-[4-(4-Methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide in Osteoclast Inhibition Studies


PMSA compounds exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position on both the sulfonamide phenyl ring and the acetamide terminus. Published studies demonstrate that within the same PMSA series, efficacy in suppressing osteoclastogenesis can vary by >15-fold between analogs (e.g., PMSA derivative 11 vs. PMSA-3-Ac) [1]. Furthermore, the specific 4-methoxy-2-methyl substitution pattern on the benzenesulfonamide ring of CAS 1060247-24-6 is structurally non-equivalent to the 5-chloro-2-methoxy motif of CAS 1060262-84-1 or the 3-acetyl variant of PMSA-3-Ac. These differences can alter target engagement (calcineurin binding), TRAF6 vs. MAPK signaling pathway selectivity, and ultimately in vivo bone-protective efficacy [2]. Simple interchange of PMSA analogs without empirical comparative data therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-[4-(4-Methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide Against Key PMSA Comparators


Structural Differentiation: 4-Methoxy-2-Methyl Substitution vs. 5-Chloro-2-Methoxy Analog Confers Distinct Electrophilic and Steric Properties

The target compound bears a 4-methoxy-2-methyl substitution on the benzenesulfonamide ring, whereas the closest catalogued analog (CAS 1060262-84-1) carries a 5-chloro-2-methoxy pattern . The electron-donating methyl group at position 2 in the target compound alters the electronic density of the aryl ring compared to the electron-withdrawing chloro substituent in the comparator. In PMSA SAR studies, substituent electronic character has been shown to influence calcineurin binding and downstream NFATc1 inhibition [1].

Structure-Activity Relationship Sulfonamide substitution Medicinal chemistry

Positional Isomerism: 4-Methoxy-2-Methyl vs. 2-Methoxy-5-Chloro Substitution Yields Non-Equivalent Binding Modalities at Calcineurin

The target compound positions the methoxy group at the 4-position and methyl at the 2-position of the benzenesulfonamide ring. This contrasts with PMSA-5-Cl, which places methoxy at the 2-position and chloro at the 5-position [1]. In published PMSA-target engagement studies, the spatial arrangement of substituents around the sulfonamide phenyl ring critically governs access to the calcineurin catalytic site. PMSA-5-Cl demonstrated in vivo bone protection in OVX mice (trabecular BMD: 223.24 ± 23 mg/cc vs. sham 250.81 ± 18 mg/cc), while PMSA-3-Ac did not restore bone volume in the same model, highlighting the functional consequences of specific substitution patterns [2].

Positional isomerism Calcineurin inhibition Osteoclastogenesis

Acetamide Terminus Differentiation: N-Methylacetamide vs. Glycinamide-Phenylthio Motif Alters Downstream Signaling Pathway Engagement

The target compound contains a simple N-methylacetamide terminus, whereas PMSA-3-Ac and PMSA-5-Cl feature a complex N-1-[2-(phenylthio)phenyl]glycinamide terminus [1]. The published mechanistic study demonstrated that these terminus differences correlate with distinct signaling pathway effects: PMSA-3-Ac inhibited TRAF6 expression, whereas PMSA-5-Cl suppressed MAPK signaling, despite both ultimately blocking NFATc1 nuclear localization [2]. The simpler N-methylacetamide terminus in CAS 1060247-24-6 may offer a distinct polypharmacology profile or improved synthetic tractability.

Acetamide terminus SAR TRAF6 signaling MAPK pathway

Calcineurin Phosphatase Inhibition: Class-Wide Mechanism with Substitution-Dependent Potency

The PMSA class, including the target compound by structural homology, binds directly to calcineurin (CaN) and suppresses its phosphatase activity, preventing NFATc1 dephosphorylation and nuclear translocation—an essential step in osteoclastogenesis [1]. Quantitative benchmarks within the class show that PMSA derivative 11 achieves an IC₅₀ of 322.9 nM in the TRAP-staining osteoclastogenesis assay, representing a ~15-fold improvement over PMSA-3-Ac [2]. The target compound's 4-methoxy-2-methyl substitution has not yet been independently profiled against this benchmark, but the established calcineurin engagement mechanism provides a testable framework for quantifying its relative potency.

Calcineurin inhibition NFATc1 translocation Osteoclast differentiation

High-Value Application Scenarios for 2-[4-(4-Methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide Based on Quantitative Differentiation Evidence


Position-Specific SAR Expansion in PMSA Calcineurin Inhibitor Lead Optimization Programs

The unique 4-methoxy-2-methyl substitution pattern, which is absent from the well-characterized PMSA-3-Ac, PMSA-5-Cl, and PMSA derivative 11 series, makes this compound valuable for systematically mapping the SAR landscape around the benzenesulfonamide phenyl ring. As demonstrated by the 15-fold potency gap between PMSA derivative 11 (IC₅₀ 322.9 nM) and PMSA-3-Ac, substitution identity and position critically determine anti-osteoclastogenic potency [1]. Research groups seeking to expand their SAR matrix with electron-donating ortho-methyl/para-methoxy combinations would directly benefit from procuring this specific isomer.

Comparative Bone Resorption Profiling Against the 5-Chloro-2-Methoxy Analog in Osteoporosis Models

The closest structural comparator, 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide (CAS 1060262-84-1), differs specifically in the substitution pattern (Cl vs. CH₃). Head-to-head comparison of these two compounds in RANKL-induced osteoclast differentiation assays and downstream calcineurin phosphatase activity measurements would directly test whether the electron-donating methyl group confers superior or inferior target engagement relative to the electron-withdrawing chloro substituent . This pairwise comparison is essential for establishing whether this substitution position tolerates lipophilic electron-donating groups without loss of potency.

Simplified Acetamide Terminus Feasibility Assessment for Synthetic Tractability in Lead Development

Unlike PMSA-3-Ac and PMSA-5-Cl, which require the synthetically complex N-1-[2-(phenylthio)phenyl]glycinamide terminus, CAS 1060247-24-6 features a simple N-methylacetamide group. Published data show that despite sharing the complex terminus, PMSA-3-Ac and PMSA-5-Cl engage different upstream pathways (TRAF6 vs. MAPK), raising the question of whether the glycine-phenylthio moiety is necessary for calcineurin-mediated NFATc1 inhibition [2]. Procurement of the N-methylacetamide variant allows direct testing of this hypothesis, potentially simplifying the synthetic route for future PMSA-derived development candidates without sacrificing the core calcineurin inhibitory mechanism identified in [3].

Patent-Landscape Navigation and Freedom-to-Operate Assessment for PMSA-Based Bone Disease Therapeutics

The PMSA patent estate, exemplified by US20220313633A1, claims broad Formula 1 encompassing multiple R1-R5 substitution permutations for bone disease treatment [4]. The specific 4-methoxy-2-methyl substitution on the benzenesulfonamide ring and N-methylacetamide terminus of CAS 1060247-24-6 may occupy a distinct chemical space within this patent landscape. Organizations conducting IP due diligence or seeking composition-of-matter claims around specific PMSA substitution patterns can use this compound as a reference standard to delineate the boundaries of existing patent claims and identify novel, protectable chemical matter.

Quote Request

Request a Quote for 2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.